2'-Deoxyguanosine monophosphate

nucleotide metabolism enzymatic hydrolysis degradation pathway analysis

Researchers substituting deoxynucleotide monophosphates interchangeably risk invalid enzymatic and electrochemical assay results. 2′-Deoxyguanosine monophosphate (dGMP; CAS 14543-77-2) delivers compound-specific selectivity: • Guanylate kinase (EC 2.7.4.8): ~22-fold lower kcat & ≥70-fold lower catalytic efficiency vs. GMP - essential for nucleotide metabolism kinetic studies • Electrochemical: lower one-electron oxidation potential than other DNA bases; highest NCTP synthetic guanine receptor selectivity vs. dTMP/dCMP/dAMP - optimal sensor validation & LoD benchmarking • Hydrolysis: complete nucleotide→nucleoside→free base conversion in X. maltophilia systems - correct substrate for purine salvage reconstitution & nucleobase labeling

Molecular Formula C10H17N6O7P
Molecular Weight 364.25
CAS No. 14543-77-2
Cat. No. B1143709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyguanosine monophosphate
CAS14543-77-2
Molecular FormulaC10H17N6O7P
Molecular Weight364.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxyguanosine Monophosphate (dGMP) for Research & Procurement: A Purine Deoxyribonucleotide with Distinctive Physicochemical and Enzymatic Differentiation


2′-Deoxyguanosine monophosphate (dGMP; CAS 14543-77-2), also referred to as deoxyguanylic acid, is a purine 2′-deoxyribonucleoside 5′-monophosphate that serves as a fundamental monomeric precursor for DNA biosynthesis [1]. Structurally, it consists of a guanine nucleobase linked to a 2′-deoxyribose sugar bearing a phosphate group at the 5′-position, distinguishing it from ribonucleotide GMP and other canonical deoxynucleotide monophosphates (dAMP, dCMP, dTMP) [2]. Beyond its generic role as a DNA building block, dGMP exhibits compound-specific physicochemical behaviour—including a distinctive oxidation potential, selective molecular recognition by synthetic guanine receptors, and a unique enzymatic hydrolysis profile—that renders it chemically non-interchangeable with its closest in-class analogs.

Why dGMP Cannot Be Interchanged with Other Deoxynucleotide Monophosphates in Critical Assays and Applications


Despite sharing a common deoxyribonucleotide monophosphate backbone, dGMP diverges from dAMP, dCMP, and dTMP in multiple experimentally verifiable dimensions that directly impact assay design, sensor development, and enzymatic pathway reconstruction. The guanine nucleobase imparts a lower one-electron oxidation potential than other DNA bases, enabling selective electrochemical detection [1]. Guanylate kinase processes dGMP with sharply reduced catalytic efficiency compared to its ribo-counterpart GMP, meaning kinetic parameters cannot be extrapolated across nucleotides [2]. Furthermore, the hydrolytic fate of dGMP follows a nucleotide→nucleoside→free base sequence not shared by dAMP or dCMP, leading to divergent product profiles in phosphatase or nucleotidase-based systems [3]. These documented differences collectively preclude simple generic substitution of one deoxynucleotide monophosphate for another without altering experimental outcomes.

Quantitative Comparative Evidence: Where dGMP Demonstrates Verifiable Differentiation from Closest Analogs


Hydrolysis Pathway Divergence: dGMP vs. dAMP, dCMP, and dTMP with Xanthomonas maltophilia

Under identical enzymatic conditions (Xanthomonas maltophilia), dGMP and dTMP undergo stepwise hydrolysis from nucleotide to nucleoside to free base, whereas dAMP and dCMP stop at the nucleoside stage with no free base accumulation [1]. This qualitative pathway bifurcation has direct consequences for applications requiring controlled generation of free guanine base.

nucleotide metabolism enzymatic hydrolysis degradation pathway analysis

Guanylate Kinase Substrate Discrimination: dGMP vs. GMP Catalytic Efficiency

Human guanylate kinase (EC 2.7.4.8) accepts both GMP and dGMP as phosphoryl acceptors, but dGMP is a markedly poorer substrate: its kcat is approximately 22-fold lower than that of GMP, and the catalytic efficiency (kcat/Km) is at least 70-fold lower [1]. This substantial kinetic penalty must be accounted for in coupled enzyme assays or dNTP regeneration systems.

guanylate kinase assay nucleotide phosphorylation enzyme kinetics

Phage T4 Deoxynucleotide Kinase Substrate Exclusivity: dGMP Accepted; dAMP and dCMP Rejected

Bacteriophage T4 deoxynucleotide kinase (DNK) exhibits a striking substrate selectivity profile: it phosphorylates dGMP, dTMP, and 5-hydroxymethyl-dCMP to their corresponding diphosphates while completely excluding the canonical nucleotides dAMP and dCMP [1]. Crystal structures confirm dGMP binding in the active site with specific hydrogen-bond recognition of the guanine base [2].

phage T4 deoxynucleotide kinase substrate specificity nucleotide phosphorylation

Guanine-Selective Electrochemical Sensing: Higher Current Blockage for dGMP vs. dTMP, dCMP, and dAMP

A synthetic guanine-receptor molecule (NCTP) immobilized on gold electrodes generates differential current blockage signals, revealing higher selectivity for dGMP relative to the three other canonical deoxynucleotide monophosphates . This guanine-specific molecular recognition arises from complementary hydrogen bonding to the guanine base, a structural feature absent in adenine, cytosine, and thymine.

electrochemical nucleotide sensing guanine receptor selective detection

Cation-Dependent G-Quartet Self-Assembly: dGMP vs. rGMP Differential Behaviour

Raman spectroscopy comparison of 5′-dGMP and 5′-rGMP reveals cation-dependent differences in G-quartet self-assembly. In the presence of Na⁺, 5′-dGMP remains unordered under conditions where 5′-rGMP already forms stable Na⁺-stabilized G-quartets and ordered soluble assemblies [1]. In K⁺-containing solutions, both nucleotides form self-stacking G-quartets, although 5′-rGMP self-association remains greater than that of 5′-dGMP [1].

G-quadruplex formation self-assembly raman spectroscopy

Oxidation Potential Hierarchy: dGMP Oxidation Occurs at Lower Potential than GMP and dGuo

Linear sweep voltammetry on polymer pencil graphite electrodes establishes the anodic peak potential order: Guanine (G) << dGMP ≤ GMP < dGuo ≤ Guo [1]. dGMP oxidizes at a potential lower than that of dGuo and Guo, and at a potential comparable to or slightly lower than GMP. The overall difference between guanine nucleobase and its nucleotide/nucleoside derivatives exceeds 200 mV [1].

oxidation potential electrochemistry guanine derivatives

Evidence-Based Application Scenarios Where dGMP Provides Documented Advantages Over Analogs


Enzymatic Hydrolysis Systems Requiring Controlled Generation of Free Guanine Base

When using Xanthomonas maltophilia or related hydrolytic systems to convert nucleotides to free bases, dGMP is one of only two canonical deoxynucleotide monophosphates (alongside dTMP) that proceed through the complete nucleotide→nucleoside→free base pathway [1]. This property makes dGMP the appropriate substrate choice for experiments requiring the endpoint generation of free guanine, such as purine salvage pathway reconstitution or nucleobase labeling studies. dAMP and dCMP are unsuitable alternatives as they stall at the nucleoside intermediate.

Calibration and Validation of Guanine-Selective Electrochemical Nucleotide Sensors

Synthetic guanine receptors such as NCTP demonstrate higher current blockage selectivity for dGMP compared to dTMP, dCMP, and dAMP . dGMP serves as the optimal positive control analyte for validating sensor response to guanine-containing nucleotides. Other deoxynucleotide monophosphates produce weaker signals and cannot substitute for sensitivity benchmarking or limit-of-detection determination in guanine-selective sensor development.

Guanylate Kinase and Nucleotide Kinase Substrate Specificity Studies

In guanylate kinase (EC 2.7.4.8) enzymatic assays, dGMP is phosphorylated with approximately 22-fold lower kcat and at least 70-fold lower catalytic efficiency compared to GMP [2]. This kinetic discrimination is critical for studies of nucleotide metabolism pathway regulation. Similarly, phage T4 deoxynucleotide kinase accepts dGMP as a substrate while completely rejecting dAMP and dCMP [3], making dGMP indispensable for structural biology and enzymology investigations of this model kinase system.

G-Quadruplex and DNA Nanotechnology Self-Assembly Research

In G-quadruplex research, dGMP exhibits cation-dependent self-assembly behaviour that is distinct from its ribo-counterpart rGMP. Under Na⁺ conditions, dGMP remains disordered while rGMP forms ordered G-quartets; under K⁺ conditions both assemble but rGMP self-associates more extensively [4]. This differential behaviour is exploited in studies of DNA versus RNA quadruplex structural polymorphism and in the design of nucleotide-based supramolecular materials, where the deoxyribose sugar of dGMP confers specific assembly properties not replicable by rGMP.

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